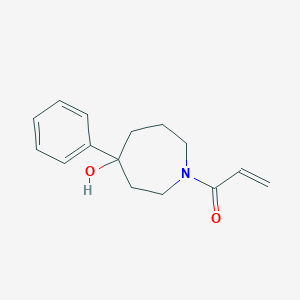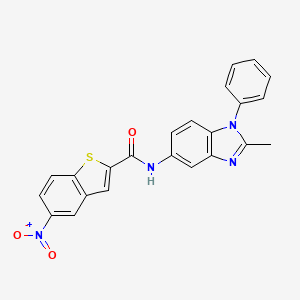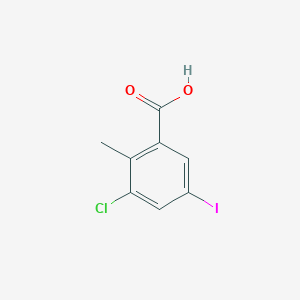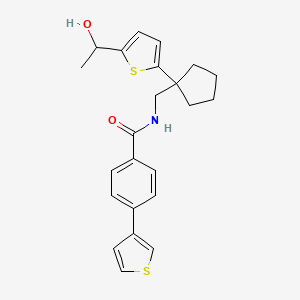
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the neurotransmitter glutamate and has been found to have a variety of effects on the nervous system. In
Mechanism of Action
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one acts as an agonist for the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the release of neurotransmitters. When this compound binds to the receptor, it activates a signaling pathway that leads to the modulation of synaptic transmission. This can result in the enhancement or inhibition of neurotransmitter release, depending on the specific receptor subtype that is activated.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, which is involved in learning and memory. It has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. It has also been extensively studied, which has led to a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of this compound is its specificity for the metabotropic glutamate receptor, which limits its use in studying other neurotransmitter systems.
Future Directions
There are several future directions for research on 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease. This compound has been found to enhance synaptic transmission in the hippocampus, which is involved in learning and memory, and may have the potential to improve cognitive function in patients with Alzheimer's disease. Another area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease. This compound has been found to have neuroprotective effects and may have the potential to slow the progression of these diseases. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, which may lead to the development of new therapeutic agents.
Synthesis Methods
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 4-phenylazepan-1-one with 4-hydroxybenzaldehyde. The resulting product is then treated with potassium carbonate and acetic anhydride to yield this compound. The synthesis method has been well-established and has been used to produce this compound for research purposes.
Scientific Research Applications
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have a variety of effects on the nervous system, including the ability to modulate glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a variety of physiological processes, including learning and memory. This compound has been found to enhance synaptic transmission and has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(4-hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-14(17)16-11-6-9-15(18,10-12-16)13-7-4-3-5-8-13/h2-5,7-8,18H,1,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXHBCRDYSAHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)




